molecular formula C13H27N B1504974 2,5,5,7,7-Pentamethyloct-3-en-2-amine CAS No. 263255-01-2

2,5,5,7,7-Pentamethyloct-3-en-2-amine

Cat. No.: B1504974
CAS No.: 263255-01-2
M. Wt: 197.36 g/mol
InChI Key: DOCOFQOBLOTXDB-UHFFFAOYSA-N
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Description

2,5,5,7,7-Pentamethyloct-3-en-2-amine: is a chemical compound with the molecular formula C13H27N . It is a derivative of octene and contains multiple methyl groups, making it a part of the amine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5,7,7-Pentamethyloct-3-en-2-amine typically involves the following steps:

  • Alkylation: : The starting material, 2,5,5,7,7-pentamethyloct-3-ene , undergoes alkylation with an appropriate amine source.

  • Reduction: : The resulting intermediate is then reduced to form the final amine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5,5,7,7-Pentamethyloct-3-en-2-amine: can undergo various chemical reactions, including:

  • Oxidation: : Converting the amine group to an amide or nitro group.

  • Reduction: : Reducing any double bonds present in the compound.

  • Substitution: : Replacing one or more hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various halogenating agents (e.g., bromine, chlorine) can be employed.

Major Products Formed

  • Oxidation: : Amides, nitro compounds.

  • Reduction: : Saturated hydrocarbons.

  • Substitution: : Halogenated derivatives.

Scientific Research Applications

2,5,5,7,7-Pentamethyloct-3-en-2-amine: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: : Investigated for its therapeutic properties and potential use in drug development.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5,5,7,7-Pentamethyloct-3-en-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system it interacts with.

Comparison with Similar Compounds

2,5,5,7,7-Pentamethyloct-3-en-2-amine: is unique due to its specific structural features, such as the presence of multiple methyl groups and the double bond in its structure. Similar compounds include:

  • 1,1-Dimethyl-N-tert-octylallylamine

  • 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Properties

IUPAC Name

2,4,4-trimethyl-N-(2-methylbut-3-en-2-yl)pentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N/c1-9-12(5,6)14-13(7,8)10-11(2,3)4/h9,14H,1,10H2,2-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCOFQOBLOTXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(C)(C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263255-01-2
Record name 1,1-Dimethyl-N-tert-octylallylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2,5,5,7,7-Pentamethyloct-3-en-2-amine

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